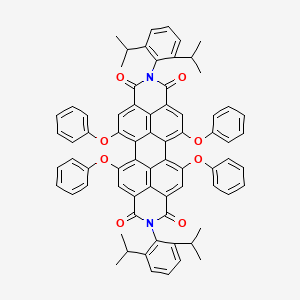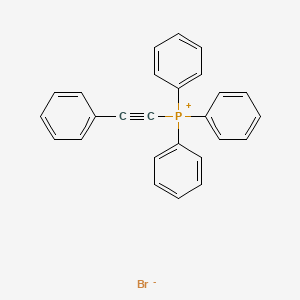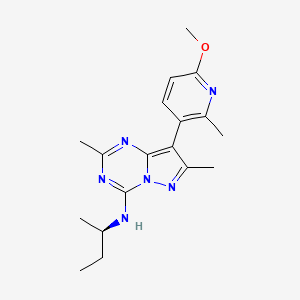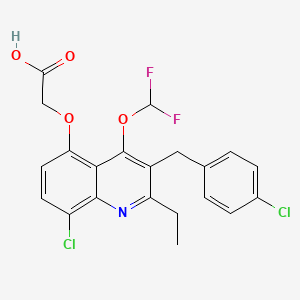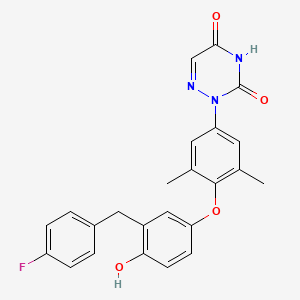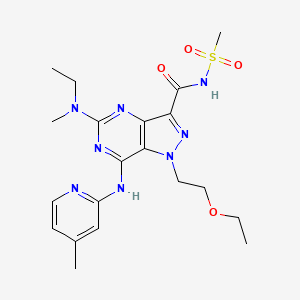
Prostratin
Übersicht
Beschreibung
Prostratin is a protein kinase C activator found in the bark of the mamala tree of Samoa, Homalanthus nutans . It was originally isolated and identified as a new phorbol ester from species of the genus Pimelea in Australia . The antiviral activity of Prostratin was discovered during research on the traditional knowledge of Samoan healers in Falealupo village .
Synthesis Analysis
A series of designed prostratin analogs have been synthesized and their activity relevant to induction of HIV expression has been studied . These analogs are up to 100-fold more potent than the preclinical lead (prostratin) in binding to cell-free PKC, and in inducing HIV expression .
Molecular Structure Analysis
The molecular structure of Prostratin is complex. It contains four rings designated as A, B, C, and D . Ring A is trans linked to the 7-membered ring B while Ring C is a 6 membered and is cis linked to the cyclopentane ring D .
Chemical Reactions Analysis
Prostratin exhibits potent antiviral activity against different strains of HIV-1 (subtypes B and D), a clinical HIV isolate (L1), HIV-2 (ROD and EHO) and SIV (MAC 251) with EC 50-values ranging from 0.02–0.09 μg/ml .
Physical And Chemical Properties Analysis
Prostratin has a chemical formula of C22H30O6 and a molar mass of 390.47 g/mol . More detailed physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
HIV Treatment
Prostratin has shown significant potential in the treatment of HIV. It inhibits HIV-1 infections by down-regulating HIV-1 cellular receptors through the activation of the protein kinase C (PKC) pathway . This process reduces HIV-1 latency . In addition, Prostratin and its analogs have been found to activate the latent virus, making them promising adjuvants for antiviral therapy .
HIV Eradication
Beyond treatment, Prostratin could also play a role in the eradication of HIV. It induces HIV expression from latently infected CD4+ T cells, potentially leading to their elimination through virus-induced cytopathic effect or host anti-HIV immunity . This could provide a strategy for the eradication of HIV when used in combination with highly active antiretroviral therapy (HAART) .
Cancer Prevention
Unlike other phorbol esters that induce carcinogenesis by activating PKC, Prostratin does not induce tumors . In fact, it has shown tumor-suppressing activity . This makes it a potential candidate for cancer prevention research.
Therapeutic Development
The limited supply of Prostratin and the challenges of accessing related structures have impeded therapeutic development and the search for clinically superior analogs . However, the synthesis of Prostratin analogs could facilitate research and preclinical advancement of this strategy for HIV/AIDS eradication .
Quantum Circuit Research
Prostratin has been used in the practical synthesis of photonic quantum circuits . Its use in this field could lead to the miniaturization, scaling, and improvement of the performance of photonic quantum circuits .
Modulation of Cell Surface Receptor Expression
Prostratin has been found to modulate cell surface receptor expression . This property could have implications in various fields of biomedical research, including immunology and cell biology.
Wirkmechanismus
Target of Action
Prostratin’s primary targets are the HIV-1 cellular receptors . It acts by down-regulating these receptors through the activation of the protein kinase C (PKC) pathway .
Mode of Action
Prostratin interacts with its targets by activating the protein kinase C (PKC) pathway . This activation leads to the down-regulation of HIV-1 cellular receptors, thereby inhibiting HIV-1 infections .
Biochemical Pathways
The key biochemical pathway affected by Prostratin is the protein kinase C (PKC) pathway . The activation of this pathway results in the down-regulation of HIV-1 cellular receptors, which in turn inhibits HIV-1 infections and reduces HIV-1 latency .
Result of Action
The molecular and cellular effects of Prostratin’s action involve the down-regulation of HIV-1 cellular receptors . This down-regulation inhibits HIV-1 infections and reduces HIV-1 latency . Moreover, Prostratin has been shown to reactivate latent HIV expression from latently infected cells .
Zukünftige Richtungen
Prostratin is of interest because of its unique ability to activate latent viral reservoirs, while preventing healthy cells from infection, as well as its discovery through ethnobotany . Future research directions include the development of more potent agents and related tunable analogs to facilitate research and preclinical advancement of this strategy for HIV/AIDS eradication .
Eigenschaften
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3/t12-,15+,16-,17-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKFRKNLSCGHY-HXGSDTCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prostratin | |
CAS RN |
60857-08-1 | |
| Record name | Prostratin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60857-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PROSTRATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KO94U6DIQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Prostratin and what makes it unique compared to other phorbol esters?
A1: Prostratin is a naturally occurring, non-tumor-promoting phorbol ester originally isolated from the Samoan medicinal plant Homalanthus nutans [, ]. Unlike other phorbol esters, such as phorbol-12-myristate-13-acetate (PMA), Prostratin does not promote tumor formation while still activating protein kinase C (PKC) [, , ].
Q2: How does Prostratin interact with its target and what are the downstream effects?
A2: Prostratin primarily targets and activates PKC, specifically novel PKC isoforms like PKC-δ and PKC-ε [, , , , , ]. This activation triggers a signaling cascade involving PKD3 and NF-κB, leading to the activation of the HIV-1 long terminal repeat (LTR) and subsequent viral gene expression [, , , ].
Q3: What is the role of NF-κB in Prostratin's activity?
A3: Prostratin activates NF-κB by stimulating the phosphorylation and degradation of its inhibitor, IκBα, leading to NF-κB's nuclear translocation and binding to the HIV-1 LTR, ultimately promoting viral gene transcription [, , ].
Q4: How does calcium signaling interact with Prostratin's effects?
A4: Interestingly, calcium signaling via calcineurin has been shown to synergize with Prostratin's effect on latent HIV activation []. While not directly activating NFAT, calcineurin potentiates Prostratin-induced NF-κB activation, further amplifying HIV-1 LTR stimulation.
Q5: What is the molecular formula and weight of Prostratin?
A5: Prostratin has the molecular formula C26H36O6 and a molecular weight of 444.57 g/mol [].
Q6: Is there any spectroscopic data available for Prostratin?
A6: Yes, spectroscopic data, including 1H NMR and mass spectrometry, have been used to confirm Prostratin's structure. These data are consistent with those of a monoacetate of 12-deoxyphorbol [].
Q7: Is there information available regarding Prostratin's material compatibility and stability under various conditions?
A7: While the provided research papers do not explicitly detail Prostratin's material compatibility, they demonstrate its activity in various biological systems, including cell lines and primary cells, suggesting compatibility with standard cell culture reagents and conditions [, , , , ]. Further research may be needed to assess its compatibility with other materials.
Q8: Have computational chemistry and modeling techniques been employed in Prostratin research?
A9: Yes, computational methods, including molecular docking and structure-activity relationship (SAR) studies, have been used to investigate Prostratin's interactions with its target (PKC) and to design more potent analogs [, ].
Q9: How do structural modifications of Prostratin affect its activity and potency?
A10: Modifying Prostratin's structure can significantly impact its potency and selectivity. For instance, introducing specific functional groups on the phorbol skeleton has led to analogs with up to 100-fold increased potency compared to Prostratin in inducing HIV-1 expression []. These findings highlight the importance of SAR studies in optimizing Prostratin's therapeutic potential.
Q10: What is known about Prostratin's stability and potential formulation strategies?
A11: While detailed information regarding Prostratin's stability under various conditions is limited within the provided research, its successful use in in vitro and ex vivo studies suggests adequate stability for such applications [, ]. Further investigations are necessary to determine its long-term stability and suitable formulation strategies for clinical use.
Q11: What research tools and resources have been instrumental in Prostratin research?
A11: Various research tools and resources have been vital for studying Prostratin, including:
- Cell lines and primary cell models of HIV-1 latency: These models have been crucial for evaluating Prostratin's ability to reactivate latent HIV-1 proviruses [, , , , , ].
- Reporter gene assays: Luciferase reporter constructs under the control of the HIV-1 LTR have enabled researchers to quantify Prostratin's effect on viral gene expression [, , , , ].
- Biochemical assays: These assays, including western blotting and ELISA, have allowed for the investigation of Prostratin's downstream effects on signaling pathways and protein expression [, , , , , ].
- Chromatin immunoprecipitation (ChIP) assays: ChIP assays have been employed to investigate the recruitment of transcription factors, like NF-κB, to the HIV-1 promoter in response to Prostratin treatment [].
- Microraft arrays: This technology has facilitated the imaging, sorting, and molecular analysis of single cells undergoing HIV-1 reactivation in response to Prostratin and other LRAs [].
Q12: What are some key milestones in Prostratin research?
A12: Some noteworthy milestones in Prostratin research include:
- 1976: Initial isolation and structural characterization of Prostratin from Pimelea prostrata [, ].
- 1992: Isolation of Prostratin from Homalanthus nutans and identification of its potential anti-HIV activity [, ].
- Early 2000s: Characterization of Prostratin's mechanism of action as an HIV-1 latency reversing agent, specifically its ability to activate PKC and NF-κB, leading to HIV-1 gene expression [, , ].
- Ongoing: Development of more potent and synthetically accessible Prostratin analogs for potential clinical use in HIV-1 eradication strategies [, ].
Q13: What are some examples of cross-disciplinary research and collaboration in the field of Prostratin research?
A13: Prostratin research exemplifies the importance of interdisciplinary collaboration, bringing together experts from:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







